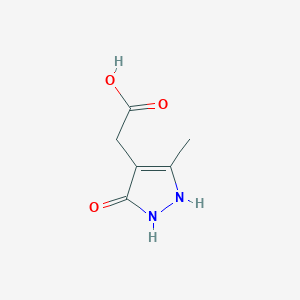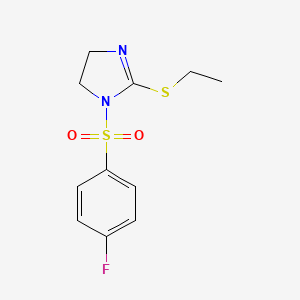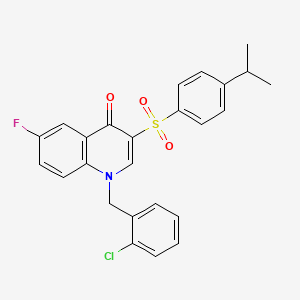
(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring that contains two nitrogen atoms and three carbon atoms . They have been reported to possess many biological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . For instance, the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide can yield 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides .
Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by means of elemental analysis, mass-, nuclear magnetic resonance, and infrared spectroscopy .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions to form different compounds. For example, they can react with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives to form a variety of thiazolyl-pyrazole derivatives .
科学研究应用
MOPAA has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a starting material in the synthesis of pharmaceuticals, and as a substrate in biochemical and physiological studies. MOPAA has also been used in the synthesis of various heterocyclic compounds, such as pyrazolones, pyrazoles, and quinolines. It has also been used in the synthesis of various drugs, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs.
作用机制
MOPAA is an organic compound with a wide range of applications in scientific research. It is an important building block for many organic compounds, and has been used in various fields such as organic synthesis, biochemistry, and pharmacology. MOPAA has been found to act as a substrate for various enzymes, such as acetyl-CoA carboxylase, pyruvate carboxylase, and pyruvate dehydrogenase. It also acts as an inhibitor of various enzymes, such as acetyl-CoA carboxylase, pyruvate carboxylase, and pyruvate dehydrogenase.
Biochemical and Physiological Effects
MOPAA has been found to have several biochemical and physiological effects. It has been found to increase the production of acetyl-CoA, which is an important intermediate in the synthesis of fatty acids and cholesterol. MOPAA has also been found to inhibit the activity of acetyl-CoA carboxylase, which is an enzyme involved in the synthesis of fatty acids. In addition, MOPAA has been found to increase the production of pyruvate, which is an important intermediate in the synthesis of glucose.
实验室实验的优点和局限性
MOPAA has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and can be used in a wide variety of applications. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to using MOPAA in lab experiments. It is a relatively reactive compound, and can easily react with other compounds in the reaction mixture. In addition, it is not very soluble in water, and can form insoluble precipitates in the reaction mixture.
未来方向
There are several potential future directions for research involving MOPAA. It could be used as a substrate for the synthesis of various heterocyclic compounds, such as pyrazolones, pyrazoles, and quinolines. It could also be used as a starting material in the synthesis of various drugs, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. In addition, it could be used in the synthesis of various polymers, such as polyurethanes and polyamides. Finally, it could be used in the synthesis of various materials, such as nanomaterials and biomaterials.
合成方法
MOPAA can be synthesized in several different ways. One method involves the reaction of ethyl acetoacetate and ethyl pyrazole-3-carboxylate in the presence of sodium ethoxide. This reaction produces MOPAA in a yield of around 70-80%. Another method involves the reaction of ethyl acetoacetate and ethyl pyrazole-3-carboxylate in the presence of sodium ethoxide and lithium bromide. This reaction produces MOPAA in a yield of around 80-90%.
属性
IUPAC Name |
2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(2-5(9)10)6(11)8-7-3/h2H2,1H3,(H,9,10)(H2,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEYRMKCBVDPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2624371.png)
![3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2624372.png)
![7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2624373.png)

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2624377.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide](/img/structure/B2624378.png)
![Ethyl 5-[3-(4-chlorophenyl)sulfonylpropanoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B2624380.png)
![4-chloro-3-oxo-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)butanenitrile](/img/structure/B2624384.png)
![N-[4-[[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2624387.png)

![(1S,2S,5R)-rel-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2624389.png)
![2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2624390.png)
